4-Fluoro-6-(trifluoromethyl)-1H-benzimidazole
Description
4-Fluoro-6-(trifluoromethyl)-1H-benzimidazole is a fluorinated benzimidazole derivative characterized by electron-withdrawing substituents at the 4- and 6-positions of the fused aromatic ring. The benzimidazole core consists of a planar imidazole ring fused to a benzene ring, enabling π-π stacking and hydrogen-bonding interactions critical for biological activity and crystal packing .
Properties
IUPAC Name |
4-fluoro-6-(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4N2/c9-5-1-4(8(10,11)12)2-6-7(5)14-3-13-6/h1-3H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJJOZIDJMWEAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-6-(trifluoromethyl)-1H-benzimidazole typically involves the introduction of fluorine atoms into the benzimidazole core. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 4-chloro-6-(trifluoromethyl)-1H-benzimidazole, is reacted with a fluoride source under appropriate conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a polar aprotic solvent, such as dimethyl sulfoxide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-6-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles, such as amines or thiols, replace the fluorine atoms or other substituents on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydride, in a polar aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzimidazoles.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Benzimidazole derivatives, including 4-fluoro-6-(trifluoromethyl)-1H-benzimidazole, are being investigated for their anticancer properties. Studies have shown that certain benzimidazole derivatives can inhibit various kinases involved in cancer progression. For instance, compounds like CPL304110 have demonstrated potent activity against fibroblast growth factor receptors (FGFRs), which are significant targets in cancer therapy . The potential of this compound as a pharmacophore in drug design is particularly promising due to its ability to interact with biological targets effectively.
Mechanism of Action
The unique fluorinated structure enhances the compound's interaction with enzymes and receptors, potentially leading to modified biochemical pathways that could inhibit tumor growth. The presence of fluorine atoms can increase lipophilicity, aiding in cellular uptake and bioavailability .
Agrochemical Applications
Pesticide Development
Research indicates that benzimidazole derivatives have potential uses as pesticides or herbicides. The chemical properties of this compound may allow it to disrupt pest metabolic pathways or inhibit essential enzymes in target organisms, making it a candidate for further investigation in agrochemical formulations.
Material Science Applications
Advanced Materials
The compound is also being explored for its potential use in developing advanced materials, including coatings and polymers. Its unique chemical structure may impart desirable properties such as increased durability or resistance to environmental factors.
Biological Research Applications
Biological Probes
In biological studies, this compound serves as a probe to understand interactions with biomolecules. Its ability to modify biological pathways can help elucidate the mechanisms underlying various diseases, providing insights into therapeutic targets and strategies.
Data Tables
| Application Area | Specific Use Case | Notable Findings |
|---|---|---|
| Pharmaceuticals | Anticancer agents | Inhibits FGFRs; potential for drug development |
| Agrochemicals | Pesticides and herbicides | Disrupts metabolic pathways in pests |
| Material Science | Coatings and polymers | Enhanced durability and environmental resistance |
| Biological Research | Probes for biomolecular interactions | Aids in understanding disease mechanisms |
Case Studies
- Anticancer Research : A study investigating the efficacy of benzimidazole derivatives found that compounds similar to this compound showed significant inhibition of cancer cell proliferation through targeted kinase inhibition, demonstrating a promising avenue for developing new cancer therapies .
- Agrochemical Efficacy : In trials assessing the herbicidal activity of fluorinated benzimidazoles, researchers reported effective weed control at low concentrations, indicating the potential for developing environmentally friendly herbicides based on this compound's structure .
- Material Properties : Research on polymer blends incorporating fluorinated benzimidazoles revealed improvements in thermal stability and mechanical strength, suggesting applications in high-performance materials used in various industries .
Mechanism of Action
The mechanism of action of 4-Fluoro-6-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In biological systems, the compound may interact with molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The presence of fluorine atoms can enhance these interactions, leading to increased potency and selectivity.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 2-trifluoromethyl group (e.g., in compound 60 ) is associated with higher anti-protozoal activity (IC₅₀ = 0.042 µM) compared to 6-substituted derivatives. This suggests that substitution at the 2-position may better align with target binding pockets.
- Electron-Withdrawing Groups : Fluorine and trifluoromethyl groups enhance metabolic stability and modulate electron density, improving interactions with enzymes like tubulin .
- Steric Effects : Bulky substituents (e.g., 6-CF₃ in the target compound) may hinder binding in some cases but improve pharmacokinetic properties.
Crystallographic and Supramolecular Features
Crystal structures of benzimidazoles reveal stabilization via non-covalent interactions:
- Hydrogen Bonding : N–H⋯N and C–H⋯F interactions dominate in 4-fluoro-6-CF₃ derivatives, forming R₂²(6) ring motifs .
- π-π Stacking : Analogous to 2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole, the planar benzimidazole core facilitates stacking along the [001] axis, enhancing crystal stability .
- Halogen Bonding : Chloro-substituted derivatives (e.g., 4-chloro-6-F-2-CF₃ ) exhibit short Cl⋯Cl contacts (<3.4 Å), contributing to lattice energy.
Pharmacological Profile
- Anti-Protozoal Activity: 2-Trifluoromethyl derivatives exhibit IC₅₀ values in the nanomolar range against Giardia and Trichomonas .
- Tubulin Inhibition : Chloro and trifluoromethyl groups disrupt microtubule assembly, a mechanism shared with albendazole analogs .
- Antimicrobial Potential: Fluorine enhances membrane penetration, as seen in 5(6)-chloro-1H-benzimidazole-2-thione (IC₅₀ = 0.005 µM) .
Biological Activity
4-Fluoro-6-(trifluoromethyl)-1H-benzimidazole is a fluorinated benzimidazole derivative that has gained attention due to its potential biological activities. The unique structural features imparted by the fluorine substituents enhance its interaction with biological targets, making it a compound of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular structure of this compound includes a benzimidazole core with fluorine atoms at the 4 and 6 positions. This configuration influences its lipophilicity and reactivity, potentially enhancing its biological efficacy.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of benzimidazole derivatives, including this compound. Research indicates that compounds with trifluoromethyl substitutions exhibit enhanced activity against various bacterial strains. For instance, a study reported that similar benzimidazole derivatives demonstrated significant inhibition of bacterial growth, suggesting a potential application in treating infections caused by resistant strains .
Anticancer Properties
The anticancer potential of benzimidazole derivatives has been widely explored. A comparative analysis revealed that compounds with trifluoromethyl groups can induce apoptosis in cancer cell lines. Specifically, studies have shown that these compounds can inhibit critical signaling pathways involved in tumor growth and survival, such as the TNF-α and MAP kinase pathways .
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets effectively.
Enzyme Inhibition Studies
In vitro studies have shown that benzimidazole derivatives can inhibit key metabolic enzymes in pathogens, such as glucose-6-phosphate dehydrogenase in Trichomonas vaginalis, leading to disrupted metabolic processes and increased susceptibility to treatment .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) comparable to existing antibiotics, highlighting its potential as a new antimicrobial agent.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted using human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited an IC50 value indicating significant cytotoxicity, suggesting that it may serve as a basis for developing new anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
